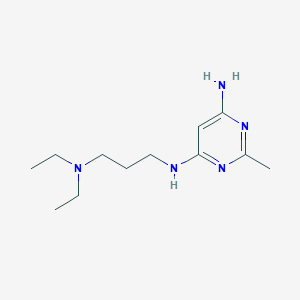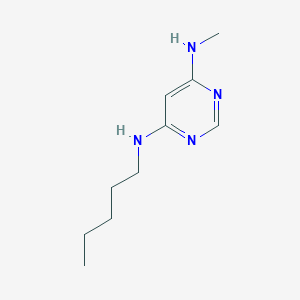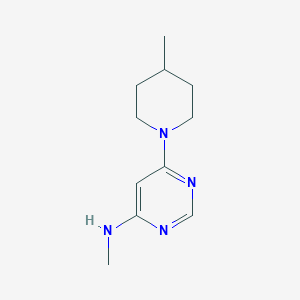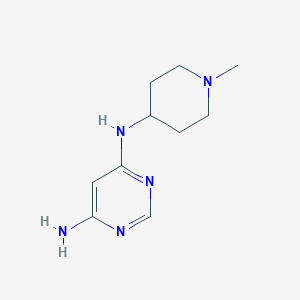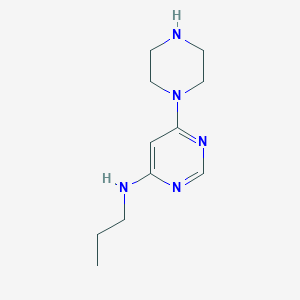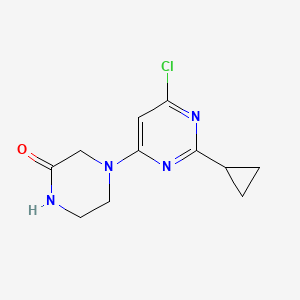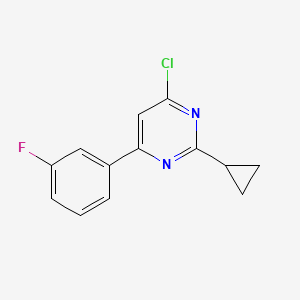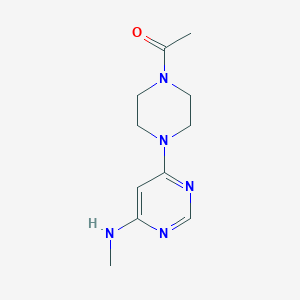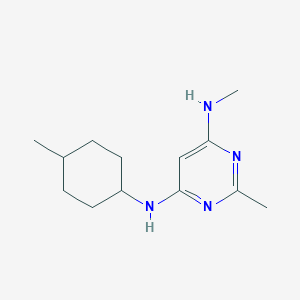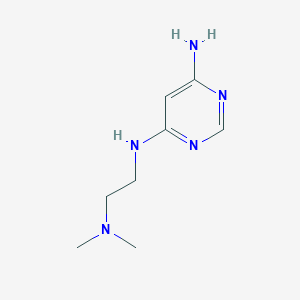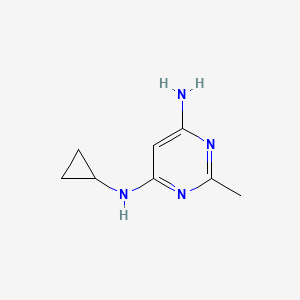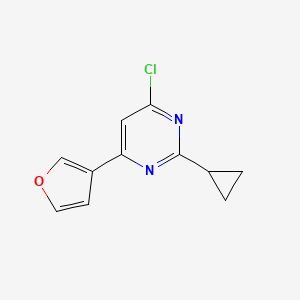
4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, fused with a furan ring. The cyclopropyl group is a three-membered ring attached to the pyrimidine ring.Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine could include Suzuki–Miyaura coupling . This reaction involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of organoboron reagents .Aplicaciones Científicas De Investigación
Quantum Chemical Characterization
4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine and its derivatives have been studied for their hydrogen bonding sites using quantum chemistry methods. This research, focusing on molecular electrostatic potential maps and energetic parameters of complexation reactions, has identified major hydrogen bonding sites in similar pyrimidine derivatives (Traoré et al., 2017).
Synthesis and Biological Activity
These compounds have been explored for their synthesis and biological activities. Studies have shown that derivatives of this compound, especially those containing furan rings, exhibit plant growth stimulating effects (Pivazyan et al., 2019).
Applications in Heterocyclic Compound Synthesis
Research has been conducted on the synthesis of biologically active compounds containing pyridine and pyridazine fragments using arylmethylidene derivatives of furan-2(3H)-ones, which are key building blocks for creating various heterocyclic compounds (Aniskova et al., 2017).
Antimicrobial and Anticancer Evaluation
Further studies focus on the use of such compounds for constructing a variety of heterocyclic systems with potential antimicrobial and anticancer activities. These include diverse furo[3,2-g]chromenes and their evaluation against various microbial strains and cancer cell lines (Ibrahim et al., 2022).
Synthesis of Amino-Substituted Derivatives
The compound has been used in the synthesis of amino-substituted furanopyrimidines and styrylpyrimidines, which are compounds of potential biological interest (Campaigne et al., 1970).
Antitumor Activity and Docking Analysis
Amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines have been synthesized and evaluated for their antitumor activity, with some showing pronounced effects. Docking analysis has been performed to study the structure-activity relationships of these compounds (Sirakanyan et al., 2019).
Propiedades
IUPAC Name |
4-chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-5-9(8-3-4-15-6-8)13-11(14-10)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDHICHPGGFOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



